molecular formula C26H24N2O5 B3449350 2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid

2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid

Cat. No.: B3449350
M. Wt: 444.5 g/mol
InChI Key: FMRVNPJAZNMBKU-UHFFFAOYSA-N
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Description

2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole group, a piperazine ring, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 1,3-benzodioxole with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine. This intermediate is then reacted with a benzoic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid involves its interaction with specific molecular targets. The benzodioxole group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the benzoic acid moiety may contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-25(21-7-3-1-5-19(21)20-6-2-4-8-22(20)26(30)31)28-13-11-27(12-14-28)16-18-9-10-23-24(15-18)33-17-32-23/h1-10,15H,11-14,16-17H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRVNPJAZNMBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid
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2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid
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2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid
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2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid
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2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid
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2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]benzoic acid

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